3-(Tert-butoxy)-2-(methylamino)phenol

Description

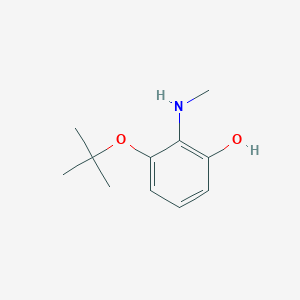

3-(Tert-butoxy)-2-(methylamino)phenol is a phenolic derivative featuring a tert-butoxy group (–O–C(CH₃)₃) at the 3-position and a methylamino group (–NHCH₃) at the 2-position of the benzene ring.

Properties

Molecular Formula |

C11H17NO2 |

|---|---|

Molecular Weight |

195.26 g/mol |

IUPAC Name |

2-(methylamino)-3-[(2-methylpropan-2-yl)oxy]phenol |

InChI |

InChI=1S/C11H17NO2/c1-11(2,3)14-9-7-5-6-8(13)10(9)12-4/h5-7,12-13H,1-4H3 |

InChI Key |

UZHBHXDGIAWRMX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC1=CC=CC(=C1NC)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Tert-butoxy)-2-(methylamino)phenol typically involves the introduction of the tert-butoxy group and the methylamino group onto a phenol ring. One common method is the alkylation of 2-amino-3-hydroxyphenol with tert-butyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been developed for the direct introduction of tert-butoxycarbonyl groups into various organic compounds, offering a more efficient and sustainable approach compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

3-(Tert-butoxy)-2-(methylamino)phenol can undergo various chemical reactions, including:

Oxidation: The phenol moiety can be oxidized to form quinones.

Reduction: The nitro group (if present) can be reduced to an amino group.

Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol moiety can yield quinones, while reduction of a nitro group can produce an amino group.

Scientific Research Applications

3-(Tert-butoxy)-2-(methylamino)phenol has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(Tert-butoxy)-2-(methylamino)phenol involves its interaction with specific molecular targets. The tert-butoxy group can influence the compound’s reactivity and stability, while the methylamino group can participate in hydrogen bonding and other interactions. These properties enable the compound to interact with enzymes, receptors, and other biological molecules, affecting various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Phenolic Derivatives with Methylamino Groups

2-[(Methylamino)methyl]phenol

- Structure: Methylamino group (–NHCH₃) attached to a methylene bridge (–CH₂–) at the 2-position.

- Key Properties: Exhibits antibiofilm and antivirulence activity against Staphylococcus aureus at 1.25 µM, with >70% biofilm inhibition . No cytotoxicity or antibacterial activity up to 1500 µM .

- Applications: Potential alternative to conventional antibiotics targeting quorum sensing .

3-[(2S)-2-(Methylamino)propyl]phenol

- Structure: Methylamino-propyl side chain at the 3-position.

- Key Properties: Used as a surrogate for methamphetamine in fluorescence-based diagnostic assays due to structural similarity . Induces 4.4-fold fluorescence enhancement in antigen-binding studies .

- Applications : Quenchbody (Q-body) development for illicit drug detection .

3-[2-(Methylamino)ethyl]phenol Hydrochloride

Tert-Butoxy-Containing Phenolic Derivatives

4-[2-(tert-Butylamino)-1-methoxyethyl]-2-(hydroxymethyl)phenol

- Structure: Combines tert-butylamino and methoxy groups with a hydroxymethyl phenol core.

- Key Properties :

2-(tert-Butyldimethylsilyl)oxy-2-(3-chlorophenyl) Derivatives

Comparative Analysis

Table 1: Structural and Functional Comparison

Bioactivity and Mechanisms

- Antimicrobial Activity: 2-[(Methylamino)methyl]phenol demonstrates selective antibiofilm effects without cytotoxicity, likely via SarA inhibition in S. aureus . In contrast, tert-butoxy derivatives (e.g., this compound) may exhibit enhanced metabolic stability but require empirical validation.

- Diagnostic Utility: 3-[(2S)-2-(methylamino)propyl]phenol’s fluorescence properties highlight the role of methylamino groups in antigen-antibody interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.